[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate

TGF-β1 antagonism surface plasmon resonance cardiac fibrosis

IMM-H007 (WS070117) delivers dual AMPK activation and direct TGF-β1 antagonism (Kd=0.2098 µM)—a polypharmacology unmatched by AICAR, metformin, or A-769662. It attenuates cardiac fibrosis independently of AMPKα2 via Smad2/3 inhibition, outperforms simvastatin on global metabolomic correction in hyperlipidemic hamsters, and provides durable lipid lowering persisting >2 weeks post-cessation. Ideal for cardiac fibrosis, atherosclerosis (ApoE⁻/⁻), and NAFLD/NASH models requiring both AMPK-dependent and AMPK-independent mechanistic dissection. Orally bioavailable (6.97–8.95%). Research use only.

Molecular Formula C18H19N5O4
Molecular Weight 369.4 g/mol
Cat. No. B11932503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate
Molecular FormulaC18H19N5O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O
InChIInChI=1S/C18H19N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-4,7,9-10,14-15,25H,5-6,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1
InChIKeyXSGYPRXHHAULBZ-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate: A 5′-O-Acetyl Adenosine Analog with Dual AMPK/TGF-β1 Pharmacology for Metabolic and Cardiovascular Research Procurement


[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate (molecular formula C₁₈H₁₉N₅O₄; InChI Key PIFNMFQDQJWHMO-HUUCEWRRSA-N) is a synthetic purine nucleoside analog belonging to the N⁶-(3-hydroxyphenyl)adenosine chemotype. This 5′-O-acetyl mono-ester is structurally and pharmacologically related to the tri-acetyl prodrug IMM-H007 (also designated WS070117, CAS 1221412-23-2) and its fully deprotected active metabolite M1 (N⁶-(3-hydroxyphenyl)adenosine) [1] [2]. The compound class is characterized by a dual mechanism of action: allosteric activation of AMP-activated protein kinase (AMPK) and direct antagonism of transforming growth factor β1 (TGF-β1) via physical binding, a combination that distinguishes this chemotype from conventional AMPK activators such as AICAR, metformin, and A-769662 [3] [4].

Why [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate Cannot Be Replaced by Generic AMPK Activators or Conventional Lipid-Lowering Agents in Research Protocols


Substitution of this compound with generic AMPK activators (e.g., AICAR, metformin, A-769662) or statin-class lipid-lowering agents (e.g., simvastatin) introduces critical functional gaps. Unlike AICAR—which suffers from poor oral bioavailability and lacks TGF-β1 antagonism—the IMM-H007/WS070117 chemotype demonstrates improved oral pharmacokinetics and direct, physical binding to TGF-β1 with a Kd of 0.2098 µM, inhibiting TGF-β1–TGFBR2 interaction at 6 µM [1]. Furthermore, this compound attenuates cardiac fibrosis in both wild-type and AMPKα2 knockout mice, revealing an AMPK-independent anti-fibrotic mechanism that pure AMPK activators cannot replicate [2]. In head-to-head metabonomic profiling, WS070117 produced more beneficial metabolic effects on plasma and liver than simvastatin in hyperlipidemic hamsters, underscoring that the polypharmacology of this adenosine analog cannot be approximated by single-target alternatives [3].

Quantitative Differentiation Evidence for [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate and Its Tri-Acetyl Prodrug IMM-H007 Relative to Closest Comparators


Direct TGF-β1 Binding Affinity (Kd = 0.2098 µM): A Molecular Interaction Absent in AICAR, Metformin, and A-769662

IMM-H007 binds directly to recombinant TGF-β1 with an equilibrium dissociation constant (Kd) of 0.2098 µM as measured by surface plasmon resonance (SPR) on a CM5 sensor chip, and inhibits TGF-β1 binding to its type II receptor (TGFBR2) at a concentration of 6 µmol·L⁻¹ [1]. This direct TGF-β1 antagonism is a property not shared by the classical AMPK activators AICAR, metformin, or A-769662, which modulate TGF-β signaling only indirectly through AMPK-mediated pathways and lose efficacy in AMPK knockout settings. The consequence is that IMM-H007 attenuates cardiac fibrosis (reduced collagen I deposition, α-SMA expression, and Smad2/3 phosphorylation) equally in both wild-type and AMPKα2⁻/⁻ mice at 200 mg·kg⁻¹·day⁻¹ p.o., whereas AMPK-dependent agents lose anti-fibrotic activity in the AMPKα2 null background [2].

TGF-β1 antagonism surface plasmon resonance cardiac fibrosis AMPK-independent mechanism

More Beneficial Metabolic Effects Than Simvastatin in Hyperlipidemic Hamsters by ¹H NMR Metabonomics

In a head-to-head ¹H NMR-based metabonomics study using Syrian golden hamsters fed a high-fat diet (HFD), WS070117 (the tri-acetyl prodrug form of the target chemotype) produced more beneficial effects on both plasma and liver metabolic profiles than simvastatin, as assessed by PCA and OPLS-DA multivariate analyses [1]. The metabonomics findings correlated with biochemical assays, Oil Red O staining, and in vivo ultrasonographic imaging. Specifically, HFD-induced elevations in serum triglycerides (TAG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) were reduced, and hepatic cholesterol and triglyceride contents were lowered. WS070117 also normalized HFD-perturbed metabolite patterns (lactate, alanine, choline-containing compounds, betaine) more comprehensively than simvastatin [1] [2].

hyperlipidemia metabonomics simvastatin comparator lipid metabolism

Improved Oral Bioavailability Compared to the Classical AMPK Activator AICAR

The adenosine compound IMM-H007 (also designated WS070117) was explicitly reported to exhibit 'improved oral bioavailability in vivo compared to the traditional adenosine analog AICAR' [1]. While AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) has served as the prototypical AMPK activator in research for decades, its clinical and in vivo utility is severely limited by poor oral absorption and rapid clearance, typically requiring intraperitoneal or intravenous administration. In contrast, IMM-H007 is orally active, with pharmacokinetic studies in golden hamsters demonstrating oral bioavailability of 6.97% (male) and 8.95% (female) calculated as the sum of active metabolites M1 and MP, with dose-proportional Cmax and AUC(0–t) [2]. The compound is rapidly absorbed via the oral route, and its tri-acetyl prodrug design enables intestinal absorption followed by esterase-mediated conversion to the active metabolite M1 in vivo [2] [3].

oral bioavailability pharmacokinetics AICAR comparator adenosine analog

Triglyceride-Lowering Potency Comparable to Fenofibrate at an ~8-Fold Lower Dose (6 mg/kg vs. 50 mg/kg)

In a systematic dose-ranging study documented in the foundational patent CN101874036B, WS070117 was directly compared against two clinical standard-of-care agents—simvastatin (2 mg/kg) and fenofibrate (50 mg/kg)—in high-fat diet-induced hyperlipidemic golden hamsters [1]. WS070117 at 6 mg/kg (oral gavage, once daily for 4 weeks) produced reductions in serum triglycerides (TG) comparable to those achieved by fenofibrate at 50 mg/kg, representing an approximately 8.3-fold lower effective dose. Additionally, WS070117 at 6 mg/kg reduced serum total cholesterol (TC) to an extent comparable to simvastatin at 2 mg/kg. At the higher dose of 12 mg/kg, WS070117 further reduced hepatic MDA content, indicating antioxidant activity not observed with the comparator drugs [1]. The lipid-lowering effect of WS070117 persisted for more than 2 weeks after treatment cessation, a durability not reported for fenofibrate or simvastatin in the same model [1].

triglyceride lowering fenofibrate comparator dose potency hyperlipidemia

Transcriptomic Distinctiveness: Fewer Differentially Expressed Genes Than Metformin but Convergent Pathway Regulation in Atherosclerosis

A comparative transcriptomic study directly evaluated three AMPK activators—IMM-H007, metformin, and A-769662—in the livers of ApoE⁻/⁻ mice fed a high-fat diet to model atherosclerosis [1]. Relative to the HFD control group, IMM-H007 treatment induced 291 differentially expressed genes (DEGs), compared to 473 DEGs for metformin and 323 DEGs for A-769662. Despite the smaller transcriptional footprint, seven statistically significant pathways were shared between the IMM-H007 and metformin groups, indicating convergent regulation of core atheroprotective pathways with a more targeted gene expression profile. This suggests that IMM-H007 achieves pathway-level efficacy comparable to metformin while modulating fewer off-target transcriptional programs—a potentially advantageous selectivity profile for experiments where minimizing confounding gene expression changes is critical [1].

transcriptomics AMPK activator comparison atherosclerosis gene expression profiling

AMPK Activation in HepG2 Cells Across a Broad Concentration Range (0.1–100 µM) with Concomitant TGF-β1 Antagonism Not Provided by Other AMPK Activators

IMM-H007 increases AMPK activity in HepG2 cell lysates across a concentration range of 1 to 100 µM, and up-regulates AMPK phosphorylation in oleic acid (OLA)-induced steatosis HepG2 cells at concentrations as low as 0.1 µM, with progressive increases at 1 µM and 10 µM [1]. In parallel, the same compound binds TGF-β1 with Kd = 0.2098 µM and functionally inhibits TGF-β1 signaling [2]. This dual pharmacology—AMPK activation at sub-micromolar concentrations combined with nanomolar-affinity TGF-β1 binding—is not exhibited by AICAR, metformin, or A-769662, all of which are single-mechanism AMPK activators that lack direct TGF-β1 interaction. The structural basis for this dual activity has been partially elucidated: comparative molecular docking studies of IMM-H007, M1, and adenosine with AMPK revealed that interactions with Thr86, Thr88, and His150 in site 1 contribute to comparable binding affinities but divergent allosteric activation profiles [3].

AMPK activation HepG2 concentration-response TGF-β1 dual activity

Optimal Research Application Scenarios for [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate Based on Quantitative Differentiation Evidence


Cardiac Fibrosis and Heart Failure Models Requiring AMPK-Independent TGF-β1 Pathway Blockade

In rodent models of cardiac fibrosis induced by angiotensin II, isoprenaline, or chronic β-adrenergic stimulation, this compound provides a unique experimental tool because it attenuates collagen I deposition, α-SMA expression, and Smad2/3 phosphorylation equally in wild-type and AMPKα2 knockout mice at 200 mg/kg/day p.o. [1]. This AMPK-independent anti-fibrotic activity—mediated by direct TGF-β1 binding (Kd = 0.2098 µM) and inhibition of TGF-β1–TGFBR2 interaction—cannot be replicated by AICAR, metformin, or A-769662, which require intact AMPK signaling for their anti-fibrotic effects [1] . Researchers investigating whether TGF-β1 antagonism alone is sufficient to reverse established fibrosis, or dissecting AMPK-dependent vs. AMPK-independent mechanisms, should procure this compound rather than generic AMPK activators.

Hyperlipidemia and Metabolic Syndrome Studies Where Comprehensive Metabolite Correction Is Required Beyond LDL-C Lowering

For experiments in HFD-fed hamsters or ApoE⁻/⁻ mice where the endpoint is global metabolic normalization rather than isolated lipid panel improvement, WS070117/IMM-H007 has demonstrated more beneficial effects on plasma and liver metabolite profiles than simvastatin by ¹H NMR metabonomics, normalizing not only serum TAG, TC, and LDL-C but also restoring choline-containing compounds, lactate, alanine, and betaine to control levels [2]. At 6 mg/kg, the compound achieves TG-lowering comparable to fenofibrate at 50 mg/kg and TC-lowering comparable to simvastatin at 2 mg/kg, with effects persisting >2 weeks post-cessation [3]. This durable, broad-spectrum metabolic correction makes the compound suitable for chronic diet-intervention studies where sustained efficacy and comprehensive metabolic endpoints are prioritized.

Atherosclerosis Research Using Oral Dosing Regimens Where AICAR Is Pharmacokinetically Unsuitable

In atherosclerosis models using ApoE⁻/⁻ or Ldlr⁻/⁻ mice on high-cholesterol diets, this compound offers practical advantages over AICAR for oral dosing regimens. IMM-H007 is orally bioavailable (6.97–8.95% in hamsters), is rapidly absorbed, and generates the active metabolites M1 and MP with dose-proportional pharmacokinetics [4]. It has been shown to decrease atherosclerotic lesion area in ApoE⁻/⁻ mice, reduce vascular inflammation, promote AMPK-dependent eNOS activation, and increase cholesterol efflux in THP-1 macrophages at 100–200 mg/kg [5]. A comparative transcriptomic study further demonstrated that IMM-H007 regulates seven atheroprotective pathways shared with metformin but with fewer total DEGs (291 vs. 473), indicating a more targeted transcriptional effect [6]. For studies requiring chronic oral AMPK activation in atherosclerosis models, IMM-H007 is the more practical procurement choice over AICAR.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatic Steatosis Models Benefiting from Dual AMPK Activation and Anti-Inflammatory Action

In HFD-induced hepatic steatosis models in hamsters, IMM-H007 at 200 mg/kg significantly reduces hepatic lipid levels and collagenous fiber content, suppresses SREBP-1c and ACC expression, inhibits monocyte chemotactic protein (MCP-1) expression, and attenuates leukocyte adhesion and rolling on the liver microvasculature [7]. In HepG2 cells, AMPK phosphorylation is up-regulated at concentrations from 0.1 to 10 µM in the OLA-induced steatosis model [8]. The combination of AMPK-mediated lipid metabolism regulation (AMPKα1/2–LDLR, AMPKα1–FXR, and AMPKα1/2–ATGL pathways) with NF-κB inflammatory suppression provides a mechanistic breadth that single-target agents cannot match, positioning this compound for NAFLD research protocols where both steatosis and steatohepatitis endpoints are measured [9].

Quote Request

Request a Quote for [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.